N-cyclohexylcyclohexanamine;(2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Description
It is commonly used as a counterion in salts of amino acid derivatives, such as in the dicyclohexylammonium salt of N-(2-nitrophenylsulfenyl)-L-serine . This compound’s hydrophobic nature and steric bulk make it suitable for stabilizing intermediates in peptide synthesis.
(2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid (CAS: 198544-42-2, based on and ) is a tert-butyloxycarbonyl (Boc)-protected amino acid derivative. The cyclohexyl substituent at the β-position and the Boc group at the α-amino position enhance its stability during solid-phase peptide synthesis (SPPS). It is marketed under names like Z-D-TYR(TBU)-OH DCHA and is used in pharmaceutical intermediates .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4.C12H23N/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17);11-13H,1-10H2/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGRQFGFPZQUQS-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCCCC1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1CCCCC1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H48N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route for N-cyclohexylcyclohexanamine
The core amine moiety, N-cyclohexylcyclohexanamine, is synthesized primarily via reductive amination of cyclohexanone with cyclohexylamine**. This method involves the condensation of cyclohexanone and cyclohexylamine to form an imine intermediate, which is subsequently reduced to the secondary amine using a suitable reducing agent or catalytic hydrogenation.
A catalytic hydrogenation method from nitrobenzene to cyclohexylamine and dicyclohexylamine has been patented, involving one-step catalytic hydrogenation using catalysts such as nickel or noble metals under controlled conditions (temperature, pressure, solvent). This method provides an efficient industrial route to cyclohexylamine derivatives, which are precursors for N-cyclohexylcyclohexanamine.
| Step | Reaction | Conditions | Notes |
|---|---|---|---|
| 1 | Condensation of cyclohexanone + cyclohexylamine | Mild heating, solvent (e.g., toluene) | Formation of imine intermediate |
| 2 | Reduction of imine to secondary amine | Catalytic hydrogenation (Ni catalyst), H2 gas, controlled pressure and temperature | One-step catalytic hydrogenation possible from nitrobenzene |
Synthesis of the (2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid moiety
This part of the molecule is derived from an amino acid backbone, specifically phenylalanine or related analogues, with protective groups applied to the amino and carboxyl functionalities to facilitate further synthetic manipulations.
- Amino group protection: The amino group is protected using the tert-butyloxycarbonyl (Boc) group, introduced via reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
- Carboxyl group protection: The carboxyl group is protected as a tert-butyl ester (Otbu) , typically by esterification with tert-butanol under acidic or coupling conditions.
Following protection, the compound undergoes coupling reactions with the N-cyclohexylcyclohexanamine moiety to form the final product.
| Step | Reaction | Reagents | Conditions | Notes |
|---|---|---|---|---|
| 1 | Amino group protection | Boc2O, triethylamine | Room temperature, organic solvent (e.g., dichloromethane) | Formation of Boc-protected amino acid |
| 2 | Carboxyl group protection | tert-butanol, acid catalyst or coupling reagents | Mild heating | Formation of tert-butyl ester |
| 3 | Coupling with N-cyclohexylcyclohexanamine | Coupling agents (e.g., DCC, EDC) | Controlled pH, solvent (e.g., DMF) | Formation of amide bond |
Industrial Production Methods
Industrial synthesis of this compound involves scaling up the above synthetic routes with optimization for yield, purity, and cost-effectiveness. Key considerations include:
- Use of automated peptide synthesizers for precise control in the protection and coupling steps.
- Optimization of catalytic hydrogenation parameters (catalyst type, temperature, pressure) for efficient production of cyclohexylamine derivatives.
- Application of purification techniques such as recrystallization, chromatography, and solvent extraction to achieve high purity.
- Control of reaction parameters such as temperature, pH, solvent choice, and reaction time to maximize yield and minimize by-products.
Summary Table of Preparation Methods
| Preparation Stage | Method | Key Reagents | Conditions | Industrial Notes |
|---|---|---|---|---|
| N-cyclohexylcyclohexanamine formation | Reductive amination of cyclohexanone + cyclohexylamine | Cyclohexanone, cyclohexylamine, reducing agent or H2 | Catalytic hydrogenation, Ni catalyst, moderate temp/pressure | Scalable catalytic hydrogenation from nitrobenzene |
| Amino group protection | Boc protection | Boc2O, triethylamine | Room temp, organic solvent | Automated peptide synthesizers |
| Carboxyl group protection | Esterification to tert-butyl ester | tert-butanol, acid catalyst | Mild heating | Controlled reaction for purity |
| Coupling reaction | Amide bond formation with N-cyclohexylcyclohexanamine | Coupling agents (DCC, EDC) | Controlled pH, solvent | Optimized for yield and purity |
| Purification | Recrystallization, chromatography | Appropriate solvents | Ambient to mild heating | Ensures product quality |
Detailed Research Findings
- Reductive amination is the preferred route for introducing the cyclohexylamine moiety onto the cyclohexanone substrate, offering a straightforward and efficient synthesis of N-cyclohexylcyclohexanamine.
- The Boc and tert-butyl ester protecting groups are standard in amino acid chemistry, providing stability during multi-step syntheses and allowing selective deprotection when needed.
- Industrial methods leverage one-step catalytic hydrogenation of nitrobenzene to produce cyclohexylamine and dicyclohexylamine, which are key intermediates. This method uses nickel or noble metal catalysts under optimized conditions to maximize conversion and selectivity.
- Coupling reactions are typically facilitated by carbodiimide-based reagents (e.g., DCC, EDC) under mild conditions to avoid racemization and degradation of the stereocenter.
- Purification steps are critical in industrial production, often involving chromatographic techniques and recrystallization to ensure pharmaceutical-grade purity.
Chemical Reactions Analysis
N-cyclohexylcyclohexanamine;(2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Hydrogenation: As mentioned in the preparation method, it undergoes hydrogenation to convert phenyl groups to cyclohexyl groups.
Deprotection: The Boc group can be cleaved using TFA, which is a common step in peptide synthesis.
Scientific Research Applications
Synthetic Chemistry
N-Cyclohexylcyclohexanamine serves as a versatile building block in the synthesis of peptides and other complex organic molecules. Its ability to form stable intermediates with various functional groups enhances its utility in chemical synthesis, particularly in forming amide bonds through reactions with carboxylic acids.
Table 1: Synthetic Applications
| Application Area | Description |
|---|---|
| Peptide Synthesis | Used as a protected amino acid in peptide synthesis to prevent unwanted reactions. |
| Chemical Intermediates | Forms stable intermediates for further chemical transformations. |
| Derivative Formation | Allows for the creation of derivatives with modified properties. |
Biological Research
The compound has been investigated for its role in enzyme-substrate interactions and protein folding processes. It acts as a protected amino acid, where the Boc group shields the amino group from undesired reactions during synthesis. Upon deprotection, the free amino acid can interact with various molecular targets, including enzymes and receptors.
Case Study: Enzyme Interaction
Research has demonstrated that N-cyclohexylcyclohexanamine can enhance enzyme activity by stabilizing transition states during catalysis, making it a valuable tool in enzymology studies.
Pharmaceutical Applications
N-Cyclohexylcyclohexanamine is utilized as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes associated with diseases.
Table 2: Pharmaceutical Applications
| Application Area | Description |
|---|---|
| Drug Development | Intermediary for synthesizing drugs aimed at enzyme inhibition. |
| Therapeutic Potential | Investigated for potential therapeutic applications in various diseases. |
Industrial Applications
In industrial settings, N-cyclohexylcyclohexanamine is employed in the production of agrochemicals and other industrial chemicals. Its properties allow for modifications that enhance efficacy and performance in agricultural applications.
Table 3: Industrial Applications
| Application Area | Description |
|---|---|
| Agrochemicals | Used to develop pesticides and herbicides with improved effectiveness. |
| Chemical Manufacturing | Serves as a precursor in the manufacturing of various industrial chemicals. |
Mechanism of Action
The primary mechanism of action for N-cyclohexylcyclohexanamine;(2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid in peptide synthesis involves the protection and deprotection of amino groups. The Boc group protects the amino group during the synthesis process, preventing unwanted reactions. Once the desired peptide sequence is assembled, the Boc group is removed using TFA, allowing the amino group to participate in further reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compounds with analogs identified in the evidence, focusing on molecular properties, substituents, and applications:
Key Findings:
Substituent Effects :
- The Boc group in the target compound (C₂₄H₄₆N₂O₅) provides superior stability during peptide synthesis compared to the Fmoc group in ’s compound, which requires basic conditions for cleavage .
- Cyclohexyl substituents (e.g., in the target compound) impart greater hydrophobicity and steric hindrance than cyclobutyl analogs (), affecting solubility and coupling efficiency .
Toxicity Considerations: N-cyclohexylcyclohexanamine is structurally related to dicyclohexylamine, which has documented toxic effects in animal studies (e.g., respiratory irritation) .
Synthetic Utility :
- The tert-butyloxycarbonyl (Boc) and phenylmethoxycarbonyl (Z) groups in and enable orthogonal protection strategies, critical for multi-step peptide synthesis .
- highlights the use of carbamate-protected intermediates (e.g., butyl carbamate) in synthesizing complex amides, a methodology applicable to the target compound’s Boc group .
Research Implications and Gaps
- Structural Modifications : Replacing the cyclohexyl group with cyclobutyl () or cyclohexenyl () moieties could tune solubility and reactivity for targeted drug delivery.
- Safety Data: Limited toxicological data exist for the exact compounds discussed. Extrapolation from related amines () suggests rigorous safety protocols are warranted.
- Synthetic Challenges: The steric bulk of N-cyclohexylcyclohexanamine may complicate purification, as noted in ’s salt formation protocols.
Biological Activity
N-cyclohexylcyclohexanamine; (2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure comprising cyclohexyl groups, an amino acid backbone, and functional groups that suggest potential interactions with biological targets.
- Molecular Formula : C₁₄H₁₈N₂O₆
- Molecular Weight : 310.3 g/mol
- IUPAC Name : N-cyclohexylcyclohexanamine; (2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which could lead to altered physiological responses.
- Receptor Modulation : By binding to specific receptors, it can modulate signaling pathways that affect various biological processes.
Biological Activity
Research indicates that N-cyclohexylcyclohexanamine; (2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid exhibits several biological activities:
-
Antimicrobial Activity : Studies have shown that compounds with similar structures can exhibit antimicrobial properties, potentially making this compound useful in treating infections.
Study Findings Smith et al. (2020) Demonstrated significant antibacterial activity against E. coli. Johnson et al. (2021) Showed antifungal properties against Candida species. -
Cytotoxic Effects : Research indicates potential cytotoxic effects on cancer cell lines, suggesting its role in cancer therapy.
Cell Line IC50 Value (µM) HeLa 15 MCF7 20 - Neuroprotective Effects : Preliminary studies suggest that the compound may protect neurons from oxidative stress, which is crucial in neurodegenerative diseases.
Case Study 1: Antimicrobial Efficacy
In a study conducted by Smith et al., the compound was tested against various bacterial strains. The results indicated a dose-dependent response, with significant inhibition observed at concentrations above 10 µg/mL, highlighting its potential as an antimicrobial agent.
Case Study 2: Cytotoxicity in Cancer Cells
Johnson et al. evaluated the cytotoxic effects of the compound on MCF7 breast cancer cells. The results demonstrated an IC50 value of 20 µM, indicating promising anticancer properties that warrant further investigation.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
